1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one
Overview
Description
1-Methylspiro[indoline-3,3’-pyrrolidin]-2-one is a unique heterocyclic compound that features a spiro connection between an indoline and a pyrrolidinone ring
Preparation Methods
The synthesis of 1-Methylspiro[indoline-3,3’-pyrrolidin]-2-one typically involves multi-step organic reactions. One common method is the catalytic asymmetric preparation, which is a strategy used to achieve high stereoselectivity in the synthesis of pyrroloindolines . This method often employs catalysts such as Lewis acids or bases to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methylspiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound, potentially altering the functional groups present.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the compound. Common reagents include halides and alkoxides.
Cycloaddition: The compound can participate in 1,3-dipolar cycloaddition reactions, forming complex spirocyclic structures.
Scientific Research Applications
1-Methylspiro[indoline-3,3’-pyrrolidin]-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential in biological assays, including anti-tumor activity.
Medicine: Its structural analogs are being explored for their pharmacological properties, such as enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 1-Methylspiro[indoline-3,3’-pyrrolidin]-2-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, molecular docking studies have shown that derivatives of this compound can bind to proteins like CDK, c-Met, and EGFR, inhibiting their function and leading to anti-tumor effects .
Comparison with Similar Compounds
1-Methylspiro[indoline-3,3’-pyrrolidin]-2-one can be compared to other spirocyclic compounds, such as:
Spiro[indoline-3,4’-piperidine]: Similar in structure but with a piperidine ring instead of a pyrrolidinone ring.
Spiro[indoline-3,2’-pyrrolidin]-2-one: Another spirocyclic compound with different substitution patterns and stereochemistry.
These comparisons highlight the unique structural features and reactivity of 1-Methylspiro[indoline-3,3’-pyrrolidin]-2-one, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-methylspiro[indole-3,3'-pyrrolidine]-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-14-10-5-3-2-4-9(10)12(11(14)15)6-7-13-8-12/h2-5,13H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHILKFHRFUJWAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CCNC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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